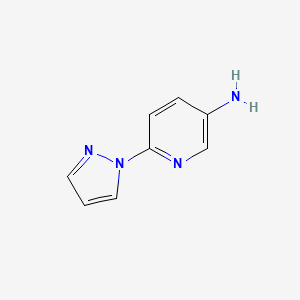

6-(1H-pyrazol-1-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-pyrazol-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOKAVKPEMXSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154095-29-1 | |

| Record name | 6-(1H-pyrazol-1-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(1H-pyrazol-1-yl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a pyrazole moiety and an amine group, presents a versatile scaffold for the development of novel therapeutic agents. Pyrazolylpyridine derivatives have been investigated for a range of biological activities, including kinase inhibition and antibacterial effects, making this core a compelling starting point for drug development programs.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols to support researchers in this area.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A prevalent and effective method involves the coupling of a substituted pyridine with pyrazole. The most logical and commonly employed route is the reaction of 6-chloropyridin-3-amine with pyrazole. This transformation can be achieved via a nucleophilic aromatic substitution (SNAr) or, more efficiently, through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is well-suited for coupling a heterocyclic amine like pyrazole with an aryl halide.[2] This reaction typically offers high yields and good functional group tolerance, making it a preferred method in many synthetic campaigns.

Synthetic Workflow Overview

Caption: Synthetic workflow for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of this compound via a Buchwald-Hartwig cross-coupling reaction.

Materials:

-

6-chloropyridin-3-amine

-

1H-Pyrazole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 6-chloropyridin-3-amine (1.0 eq), 1H-pyrazole (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are critical and can be achieved through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine and pyrazole rings. The chemical shifts and coupling constants will be indicative of the substitution pattern. A broad singlet for the -NH₂ protons is also expected, which may exchange with D₂O. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including those in the pyridine and pyrazole rings.[3][4] |

| FTIR | Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C/C=N stretching frequencies.[5] |

| Mass Spec | A molecular ion peak corresponding to the exact mass of the compound (C₈H₈N₄, M.W. 160.18 g/mol ).[6][7] Fragmentation patterns can provide further structural information. |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Safety Precautions

As with any chemical synthesis, appropriate safety measures must be taken. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used, particularly the palladium catalyst and organic solvents, should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined Buchwald-Hartwig amination protocol offers a reliable and efficient method for the preparation of this valuable building block. The comprehensive characterization workflow ensures the structural integrity and purity of the final compound, which is essential for its application in drug discovery and development. By providing both the "how" and the "why" behind the experimental choices, this guide aims to empower researchers to confidently synthesize and utilize this important heterocyclic scaffold in their scientific endeavors.

References

-

PubChem. 6-[(3s)-3-(4-Methyl-1h-Pyrazol-3-Yl)piperidin-1-Yl]pyrido[3,2-D]pyrimidin-4-Amine. Retrieved from PubChem: [Link]

-

University of California, Los Angeles. IR: amines. Retrieved from UCLA Chemistry and Biochemistry: [Link]

-

PubChemLite. This compound. Retrieved from PubChemLite: [Link]

-

Amerigo Scientific. This compound. Retrieved from Amerigo Scientific: [Link]

-

ACS Publications. (2016, January 26). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[6][8][9]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Retrieved from ACS Publications: [Link]

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.

- Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents

- Gunuguntla, M. R., Hanumantharayappa, M., & Koppula, S. K. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a.

- A Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023).

- Allen, C. F. H., & Wolf, C. N. (n.d.). 3-AMINOPYRIDINE. Organic Syntheses.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2023).

- Yengoyan, A. (2018). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from Illinois State University: [Link]

- Yengoyan, A. (2018, October 15). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.

- Mono-Alkylated Ligands Based on Pyrazole and Triazole Derivatives Tested Against Fusarium oxysporum f. sp. albedinis: Synthesis, Characterization, DFT, and Phytase Binding Site Identification Using Blind Docking/Virtual Screening for Potent Fophy Inhibitors. (n.d.).

- US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (n.d.).

- 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. (n.d.).

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.

- Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021).

- Ok, S., Şen, E., & Kasımoğulları, R. (2020, August 23). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.

- González-Prieto, R., Fleury, B., Schramm, F., Zoppellaro, G., Chandrasekar, R., Fuhr, O., ... & Ruben, M. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. The Royal Society of Chemistry.

Sources

- 1. Buy this compound hydrochloride [smolecule.com]

- 2. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 4. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. PubChemLite - this compound (C8H8N4) [pubchemlite.lcsb.uni.lu]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. 6-[(3s)-3-(4-Methyl-1h-Pyrazol-3-Yl)piperidin-1-Yl]pyrido[3,2-D]pyrimidin-4-Amine | C16H19N7 | CID 102596385 - PubChem [pubchem.ncbi.nlm.nih.gov]

"crystal structure of 6-(1H-pyrazol-1-yl)pyridin-3-amine derivatives"

An In-Depth Technical Guide to the Crystal Structure of 6-(1H-Pyrazol-1-yl)pyridin-3-amine Derivatives

Abstract

The this compound scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design, polymorphism screening, and formulation development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, crystallization, and in-depth crystallographic analysis of this important class of molecules. We will explore the causality behind experimental choices in single-crystal X-ray diffraction (SC-XRD), delve into the interpretation of intramolecular and supramolecular features, and connect these structural insights to their biological function through structure-activity relationships (SAR).

Introduction: A Scaffold of Therapeutic Importance

Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development. Among these, the this compound framework has emerged as a key pharmacophore. Derivatives of this core structure have been investigated for a wide range of biological activities, including roles as kinase inhibitors and central nervous system agents.[1][2] The fusion of a pyridine ring, a common feature in many drugs, with a pyrazole ring, known for its diverse chemical reactivity and biological properties, creates a unique electronic and steric profile.[3][4]

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional structure. This structure dictates how the molecule interacts with its biological target (e.g., an enzyme or receptor). Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the solid-state structure of a molecule.[5][6] It provides precise data on bond lengths, bond angles, and conformational arrangements, offering an unparalleled glimpse into the molecule's preferred geometry.[7] Furthermore, analysis of the crystal packing reveals the network of non-covalent interactions (hydrogen bonds, π-π stacking) that govern the supramolecular assembly. These interactions are critical for understanding physical properties such as solubility, stability, and melting point, which are vital for drug development.

This guide will walk through the complete workflow, from obtaining suitable crystals to the detailed analysis of their crystallographic features, providing the foundational knowledge required to leverage crystal structure information in drug discovery projects.

Synthesis and Crystallization of Derivatives

The synthesis of this compound derivatives typically involves multi-step reaction sequences.[8] A common strategy is the coupling of a functionalized pyridine precursor with a pyrazole ring system. For instance, a substituted 6-halopyridin-3-amine can be reacted with pyrazole under appropriate catalytic conditions to form the desired C-N bond. Subsequent modifications can be made to the amine group or other positions on the pyridine or pyrazole rings to generate a library of analogues.[9]

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[10] The quality of the crystal directly impacts the resolution and accuracy of the final structure.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion (Hanging Drop/Sitting Drop): A concentrated drop of the compound's solution is sealed in a chamber containing a reservoir of a less soluble "anti-solvent." The vapor from the anti-solvent slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility drops, leading to crystal formation.

The choice of solvent is critical and often determined empirically. Solvents that provide moderate solubility for the compound are typically the most successful.

The Cornerstone of Structural Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[6][7] The fundamental principle relies on the interaction of X-rays with the electron clouds of the atoms arranged in a regular, repeating lattice within the crystal.[10] This interaction causes the X-rays to diffract in a specific pattern of spots, which is a unique fingerprint of the crystal's internal structure.

Methodology: From Data Collection to Structure Refinement

The experimental workflow for determining a crystal structure is a self-validating system, ensuring the integrity and accuracy of the final model.

Caption: Workflow from synthesis to structural analysis.

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a thin fiber or loop on a goniometer head.[7][10]

-

Data Collection: The goniometer precisely rotates the crystal in the X-ray beam, allowing diffraction data to be collected from numerous orientations.[5] A detector records the position and intensity of thousands of diffracted X-ray reflections.

-

Structure Solution: The collected data are processed to yield a set of reflection intensities. The primary challenge, known as the "phase problem," is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary atomic model.[10]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares algorithms. In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Software packages such as SHELXL, OLEX2, or CRYSTALS are commonly used for this purpose.[11]

-

Validation: The final structure is rigorously validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and geometric sensibility.

Key Crystallographic Parameters

The output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the essential information about the structure.

| Parameter | Description |

| Crystal System & Space Group | Describes the symmetry of the unit cell and the arrangement of molecules within it.[10] |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit cell that forms the crystal.[7] |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values (typically < 0.05) indicate a better fit. |

| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good refinement. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Anisotropic Displacement Parameters | Describe the thermal motion of each atom as an ellipsoid. |

Analysis of Crystal Structures

Analysis of the refined structure provides invaluable chemical insights. This is broadly divided into intramolecular geometry and intermolecular interactions.

Intramolecular Geometry: Conformation and Steric Effects

The primary focus here is the conformation of the this compound core. A key parameter is the dihedral angle between the plane of the pyridine ring and the plane of the pyrazole ring. This angle reveals the degree of twisting between the two aromatic systems. In related structures, such as 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the pyrazolyl groups are nearly perpendicular to the central pyridine ring.[12][13] This twisting can be influenced by steric hindrance from substituents or by crystal packing forces.

Analysis of bond lengths and angles within the scaffold can reveal electronic effects. For example, the C-N bond lengths connecting the two rings can indicate the degree of electronic communication between them. These parameters, when compared across a series of derivatives, can help explain differences in chemical reactivity and biological activity.

Intermolecular Interactions and Supramolecular Assembly

Molecules in a crystal are held together by a network of non-covalent interactions, which dictate the crystal's overall architecture and physical properties.

Caption: Key intermolecular interactions in the crystal lattice.

-

Hydrogen Bonding: The amine group (-NH₂) on the pyridine ring is a potent hydrogen bond donor. The nitrogen atoms within the pyridine and pyrazole rings are potential hydrogen bond acceptors. The formation of N-H···N hydrogen bonds is a common and powerful directing force in the crystal packing of these compounds, often leading to the formation of chains, layers, or more complex 3D networks.[12]

-

π-π Stacking: The aromatic pyrazole and pyridine rings can interact through π-π stacking. These interactions, while weaker than hydrogen bonds, contribute significantly to the overall lattice energy and can influence the relative orientation of molecules.

-

C-H···N/π Interactions: Weaker C-H···N hydrogen bonds and C-H···π interactions also play a role in fine-tuning the crystal packing, filling the voids left by the stronger interactions.

Structure-Activity Relationship (SAR) Insights

The crystal structure provides a static snapshot of a molecule's low-energy conformation. This information is a powerful tool for understanding SAR.[14][15] For instance, if a series of derivatives shows varying inhibitory activity against a target enzyme, their crystal structures might reveal key differences:

-

Conformational Constraints: A bulky substituent might force the pyrazole-pyridine dihedral angle into a conformation that is unfavorable for binding to the target's active site.

-

Access to Interaction Points: The crystal structure can confirm the 3D positioning of key functional groups. For example, the orientation of the amine group, crucial for forming a hydrogen bond with a residue in the active site, can be precisely determined.

-

Solubility and Bioavailability: The network of intermolecular interactions observed in the crystal structure can provide clues about the compound's solid-state stability and solubility, which are critical for its pharmacokinetic profile.

By correlating specific structural features (e.g., torsion angles, hydrogen bonding capacity) with biological data, researchers can build more accurate pharmacophore models and design new derivatives with improved potency and properties.[1][2]

Case Study: Analysis of Substituted Derivatives

To illustrate the comparative power of crystallography, consider a hypothetical series of derivatives designed to inhibit a specific kinase.

| Derivative | Substituent (R) | Space Group | Py-Pz Dihedral Angle (°) | Key H-Bond Interaction (Donor···Acceptor, Å) | IC₅₀ (nM) |

| 1 | H | P2₁/c | 35.4 | N-H···N(Py), 2.98 | 150 |

| 2 | 4-F-Phenyl | P-1 | 48.9 | N-H···N(Pz), 3.05 | 25 |

| 3 | 2-Me-Phenyl | C2/c | 85.1 | N-H···O(Solvent), 2.91 | >1000 |

Analysis:

-

Derivative 1 (the parent compound) shows moderate activity. Its relatively planar conformation (dihedral angle of 35.4°) and standard N-H···N hydrogen bonding serve as a baseline.

-

Derivative 2 , with a fluoro-phenyl group, is the most potent. The crystal structure shows a more twisted conformation (48.9°). This specific twist might be optimal for fitting into the kinase's binding pocket. The hydrogen bond is now formed with a pyrazole nitrogen, indicating a different packing arrangement that may subtly influence its properties.

-

Derivative 3 is inactive. The crystal structure immediately reveals a near-perpendicular arrangement of the rings (85.1°), likely due to the steric hindrance of the ortho-methyl group. This conformation is presumably unable to bind effectively to the target.

This case study demonstrates how quantitative data from crystal structures provide a rational basis for explaining SAR trends and guiding the next round of molecular design.

Conclusion and Future Perspectives

The crystallographic analysis of this compound derivatives is an indispensable tool in the field of drug discovery. It provides definitive proof of structure and offers profound insights into the conformational preferences and intermolecular interactions that govern both the solid-state properties and the biological activity of these molecules. By integrating high-resolution structural data with computational modeling and biological assays, scientists can accelerate the discovery and optimization of novel therapeutics.

Future work in this area will likely involve co-crystallization of these derivatives with their target proteins. Such studies would provide direct experimental evidence of the binding mode, validating pharmacophore models and paving the way for the design of next-generation inhibitors with superior efficacy and selectivity. Furthermore, systematic studies of polymorphism in this class of compounds will be crucial for ensuring the development of stable and effective pharmaceutical formulations.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

-

Argonne National Laboratory. (n.d.). GSAS-II | COMPUTATIONAL SCIENCE AND ARTIFICIAL INTELLIGENCE (CAI). Retrieved from [Link]

-

University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

University of Cambridge. (n.d.). The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay. Department of Earth Sciences. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

Goblet, M. T., et al. (2022). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

-

ResearchGate. (2016, April 4). Crystal structure of 3-(6-(5-amino-1-phenyl-1H-pyrazol-3-yl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine – dioxan (2/1), C25H23N7O. Retrieved from [Link]

-

Liu, Q., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationships. Retrieved from [Link]

-

Amanote Research. (1982, May 1). (PDF) Quantitative Structure-Activity Relations in Pyrazolylpyrimidine Derivatives for Their Analgesic Activities. Retrieved from [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

-

ResearchGate. (2019, January 11). (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Retrieved from [Link]

-

Lee, S. H., et al. (2014). Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. PubMed Central. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

-

MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Dau, L. T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

-

PubMed. (2014). Crystal Structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine. Retrieved from [Link]

-

PUBDB. (2023). Fe3_150k, CCDC 2270542: Experimental Crystal Structure Determination. Retrieved from [Link]

Sources

- 1. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. pulstec.net [pulstec.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dau.url.edu [dau.url.edu]

- 10. fiveable.me [fiveable.me]

- 11. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 12. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 6-(1H-pyrazol-1-yl)pyridin-3-amine: A Critical Intermediate in Drug Discovery

Introduction: The Strategic Importance of 6-(1H-pyrazol-1-yl)pyridin-3-amine

In the landscape of modern medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous scientific evaluation. A molecule's biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides an in-depth analysis of the key physicochemical characteristics of this compound, a heterocyclic compound of significant interest. Featuring a pyridine ring substituted with a pyrazole moiety, this compound serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including potential kinase inhibitors.[3] Understanding and optimizing the properties detailed herein is paramount for any research scientist or drug development professional working with this versatile scaffold.[4][5]

Molecular Structure and Core Properties

The foundational attributes of a molecule provide the initial framework for predicting its behavior. This compound is a solid, light brown to brown substance under standard conditions.[6]

| Property | Value | Source |

| Chemical Formula | C₈H₈N₄ | [6] |

| Molecular Weight | 160.18 g/mol | [6] |

| CAS Number | 154095-29-1 | [6] |

| Physical Form | Solid | [6] |

A clear understanding of the molecular topology is essential for interpreting spectral data and predicting reactivity.

Figure 2: Workflow for a kinetic solubility assay.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). [7]2. Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well microtiter plate. Then, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve the final test concentration. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility. [8]3. Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours). [9]4. Separation of Undissolved Compound: After incubation, separate the precipitated solid from the solution. This is typically done by filtration using a filter plate or by centrifugation. [8][7]5. Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS/MS). [8]6. Calculation: The solubility is determined by comparing the measured concentration to a calibration curve prepared from the stock solution. [10]

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing membrane permeability and interaction with biological targets. [2]It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant. [3]

-

Predicted XlogP: 0.5 [11]

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

Objective: To determine the distribution coefficient of a compound between n-octanol and an aqueous buffer at pH 7.4.

Methodology Rationale: The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of partitioning at equilibrium. [3][12][13]While labor-intensive, it provides highly accurate results when performed correctly. [13][14] Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate. [12][15]2. Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the pre-saturated n-octanol or PBS.

-

Partitioning: Combine equal volumes of the pre-saturated n-octanol and PBS containing the dissolved compound in a vial.

-

Equilibration: Shake the vial for a sufficient time (e.g., 2-4 hours) to allow the compound to reach partitioning equilibrium between the two phases. [9]5. Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.

-

Calculation: The logD₇.₄ is calculated using the following formula: logD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Ionization Constant (pKa): The Influence of pH

The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. [16][17]For this compound, the basic nitrogen atoms on the pyridine and pyrazole rings, as well as the amine group, will influence its ionization behavior.

-

Predicted pKa: 2.50 ± 0.29 [6] This predicted value suggests the compound is a weak base. Experimental determination is crucial for a precise understanding of its charge state at physiological pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constant(s) of a compound.

Methodology Rationale: Potentiometric titration is a highly accurate and widely used method for pKa determination. [18][19][20]It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the inflection point where pH = pKa. [17][19]

Figure 3: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10). [18]2. Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in water. If solubility is low, a co-solvent like methanol may be used, but the results will need to be extrapolated back to aqueous conditions. [20]3. Titration:

-

Acidify the sample solution to a low pH (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl).

-

Incrementally add a standardized base (e.g., 0.1 M NaOH), recording the pH after each addition. [17][18]4. Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

Identify the equivalence point(s) from the inflection point(s) of the curve.

-

The pKa is equal to the pH at the half-equivalence point. [18]

-

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structural features allow for the prediction of its key spectroscopic characteristics.

UV-Vis Spectroscopy

The conjugated system formed by the pyrazole and pyridine rings is expected to produce strong absorbance in the UV region. The absorption maxima (λₘₐₓ) for similar pyrazolylpyridine structures are typically observed in the 250-350 nm range. [21][22]The exact λₘₐₓ and molar absorptivity would be influenced by the solvent polarity.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for the functional groups present:

-

N-H stretching: A primary amine (NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region.

-

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

C=N and C=C stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-N stretching: The C-N bond of the amine group will likely show a peak in the 1250-1350 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex, with distinct signals for the protons on the pyridine and pyrazole rings. The chemical shifts would be in the aromatic region (typically 6.5-9.0 ppm). The NH₂ protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic and heteroaromatic carbons.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 160. The fragmentation pattern would likely involve the cleavage of the pyrazole and amine groups from the pyridine ring.

Conclusion

The physicochemical properties of this compound are pivotal to its successful application in drug discovery and development. While many of its properties are currently based on predictive models, this guide provides the established, robust experimental protocols necessary for their empirical determination. A thorough characterization of its melting point, solubility, lipophilicity, and ionization constant will empower researchers to make informed decisions, optimize synthetic routes, and ultimately design novel therapeutic agents with improved "drug-like" qualities.

References

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. researchgate.net [researchgate.net]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. This compound | 154095-29-1 [amp.chemicalbook.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. PubChemLite - this compound (C8H8N4) [pubchemlite.lcsb.uni.lu]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Initial Biological Screening of 6-(1H-pyrazol-1-yl)pyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of the novel chemical entity, 6-(1H-pyrazol-1-yl)pyridin-3-amine. The strategic integration of pyrazole and pyridine moieties suggests a strong potential for kinase inhibition, a class of targets pivotal in oncology and inflammatory diseases.[1][2][3][4] This document outlines a tiered, data-driven screening cascade designed to efficiently assess the compound's cytotoxic potential, define its kinase selectivity profile, and provide preliminary insights into its drug-like properties. By adhering to the principles of scientific integrity and employing validated methodologies, this guide aims to equip researchers with the necessary tools to make informed decisions regarding the progression of this promising scaffold.

Introduction and Rationale

The confluence of a pyrazole and a pyridine ring within a single molecular scaffold presents a compelling starting point for drug discovery. Pyrazole derivatives are recognized as pharmacologically significant scaffolds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][5][6][7] The pyrazole nucleus is a key component in several marketed drugs, highlighting its proven therapeutic potential.[1][2][8] Similarly, the pyridine motif is a prevalent feature in many kinase inhibitors, often engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[9]

The compound this compound, with its molecular formula C8H8N4 and molecular weight of 160.18, is a solid at room temperature.[10][11] Its structure suggests potential for kinase inhibition.[12] Therefore, a systematic and robust initial biological screening is warranted to elucidate its therapeutic potential.

This guide proposes a screening cascade that begins with a broad assessment of cytotoxicity, followed by a comprehensive kinase panel screen to identify primary targets. Subsequent cell-based assays will then be employed to confirm on-target activity in a more physiologically relevant context. Finally, a preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assessment will provide early insights into the compound's developability.

Experimental Design and Methodologies

The initial screening of this compound will follow a tiered approach, designed to generate decision-driving data in a time and resource-efficient manner.

Tier 1: Foundational Cytotoxicity and Physicochemical Profiling

The primary objective of this tier is to establish the compound's general toxicity profile and fundamental drug-like properties.

2.1.1. In Vitro Cytotoxicity Assays

A critical first step in evaluating any new chemical entity is to determine its cytotoxic potential.[13] This provides an initial therapeutic window and informs the concentration ranges for subsequent assays. A panel of cancer cell lines and a normal, non-transformed cell line should be used to assess both efficacy and selectivity.

Recommended Cell Lines:

-

Cancer Cell Lines: A diverse panel representing different cancer types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], K562 [leukemia]).

-

Normal Cell Line: A non-cancerous cell line (e.g., MRC-5 [lung fibroblast] or BEAS-2B [bronchial epithelial]) to assess for general cytotoxicity.

Key Assays:

-

MTT/XTT Assay: These colorimetric assays measure metabolic activity as an indicator of cell viability.[13]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[13][14][15]

| Parameter | MTT/XTT Assay | LDH Assay |

| Principle | Measures metabolic activity of viable cells. | Measures release of LDH from damaged cells. |

| Endpoint | Colorimetric reading (formazan product). | Colorimetric reading (formazan product). |

| Interpretation | Decrease in signal indicates reduced cell viability. | Increase in signal indicates increased cytotoxicity. |

Experimental Protocol: MTT Assay [13]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).

2.1.2. Preliminary Physicochemical and ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities that could hinder its development.[16][17][18][19][20]

Key Assays:

-

Aqueous Solubility: Determines the compound's solubility in a physiologically relevant buffer.

-

Lipophilicity (LogD): Measures the compound's distribution between an aqueous and an organic phase, which influences its permeability and distribution.

-

Metabolic Stability: Assesses the compound's susceptibility to metabolism by liver enzymes (e.g., using liver microsomes or hepatocytes).[18]

| ADME Parameter | Assay | Significance |

| Absorption | Aqueous Solubility, Caco-2 Permeability | Predicts oral bioavailability. |

| Distribution | Lipophilicity (LogD), Plasma Protein Binding | Influences tissue distribution and free drug concentration. |

| Metabolism | Metabolic Stability (Microsomes, Hepatocytes) | Determines the rate of clearance and potential for drug-drug interactions. |

Tier 2: Target Identification and Selectivity Profiling

Given the structural alerts for kinase inhibition, the next logical step is to perform a broad screen against a panel of kinases to identify potential targets.

2.2.1. Kinome-Wide Profiling

Comprehensive kinase screening is essential for identifying potent and selective kinase inhibitors.[21] This approach helps to mitigate off-target effects and provides a broader understanding of the compound's mechanism of action.[22]

Recommended Platform:

-

KINOMEscan™: This is a high-throughput, competition-based binding assay that can quantitatively measure the interactions between a compound and a large panel of kinases.[23][24][25] It provides dissociation constants (Kd) as a measure of binding affinity.

Experimental Workflow: KINOMEscan™

Caption: KINOMEscan™ workflow for kinase selectivity profiling.

Data Interpretation: The output will be a list of kinases for which the compound shows significant binding affinity (low Kd values). The selectivity can be visualized using a TREEspot™ diagram, which maps the hits onto a phylogenetic tree of the human kinome.[23]

Tier 3: Cell-Based Target Validation and Mechanistic Studies

Once primary kinase targets are identified, cell-based assays are necessary to confirm that the compound's activity in a cellular context is mediated by these targets.[26][27][28]

2.3.1. Target Engagement and Phosphorylation Assays

These assays determine if the compound can inhibit the activity of the target kinase within a cell.

Recommended Assays:

-

Western Blotting: To measure the phosphorylation status of the direct downstream substrate of the identified target kinase. A decrease in phosphorylation upon compound treatment indicates target engagement and inhibition.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.

2.3.2. Phenotypic Assays

These assays measure the biological consequences of inhibiting the target kinase.

Examples:

-

Cell Proliferation/Apoptosis Assays: If the target kinase is involved in cell survival pathways, its inhibition should lead to decreased proliferation or increased apoptosis.[28]

-

Cell Migration/Invasion Assays: If the target kinase is implicated in metastasis, its inhibition can be assessed in these assays.

Experimental Workflow: Cell-Based Target Validation

Caption: Workflow for cell-based target validation.

Data Analysis and Interpretation

A consensus ranking approach should be employed to integrate data from multiple assays, providing a more holistic view of the compound's potential.[29] For instance, a compound that demonstrates potent kinase inhibition, on-target cellular activity, and low off-target cytotoxicity would be prioritized for further development.

Hit Prioritization Criteria

-

Potency: IC50 or Kd values in the nanomolar to low micromolar range.

-

Selectivity: A high degree of selectivity for the primary target(s) over other kinases.

-

Cellular Activity: Demonstrated on-target activity in cell-based assays at concentrations comparable to the biochemical potency.

-

Favorable ADME Profile: Acceptable aqueous solubility, metabolic stability, and permeability.

Conclusion and Future Directions

The initial biological screening of this compound, as outlined in this guide, will provide a robust dataset to support a go/no-go decision for its advancement into lead optimization. The inherent drug-like properties of the pyrazole and pyridine scaffolds, combined with their potential for potent and selective kinase inhibition, make this an attractive starting point for the discovery of novel therapeutics.[30][31][32][33] Promising results from this initial screen would justify further studies, including structure-activity relationship (SAR) exploration to improve potency and selectivity, in vivo efficacy studies in relevant animal models, and more comprehensive DMPK (Drug Metabolism and Pharmacokinetics) profiling.

References

- Benchchem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.

- Eurofins Discovery. (n.d.). KINOMEscan Technology.

- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.

- Bajorath, J. (2013). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.

- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.

- Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening.

- Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.

- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.

- Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH.

- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.

- Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.

- Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.

- IQVIA Laboratories. (n.d.). Early Hit-to-Lead ADME screening bundle.

- News-Medical.Net. (2024). The role of cell-based assays for drug discovery.

- Sigma-Aldrich. (n.d.). Cell-Based Assays.

- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.

- PharmaLegacy. (n.d.). Kinase/Enzyme Assays.

- Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

- Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.

- bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.

- AACR Publications. (2025). Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery.

- ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors.

- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Semantic Scholar. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

- IJRASET. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.

- NIH. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.

- ResearchGate. (2025). Pyrazole: An Important Core in Many Marketed and Clinical Drugs.

- IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.

- PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

- MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- ResearchGate. (n.d.). Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay.

- MDPI. (n.d.). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay.

- PMC - NIH. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.

- ResearchGate. (n.d.). MTT assays (% inhibition of cell viability) and LDH release assay (%....

- Amerigo Scientific. (n.d.). This compound.

- PubChem. (n.d.). 6-[(3s)-3-(4-Methyl-1h-Pyrazol-3-Yl)piperidin-1-Yl]pyrido[3,2-D]pyrimidin-4-Amine.

- ChemicalBook. (n.d.). This compound.

- Smolecule. (2024). Buy this compound hydrochloride.

- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.

- Sigma-Aldrich. (n.d.). (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol.

- DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 7. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. This compound - Amerigo Scientific [amerigoscientific.com]

- 11. This compound | 154095-29-1 [amp.chemicalbook.com]

- 12. Buy this compound hydrochloride [smolecule.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay | MDPI [mdpi.com]

- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 17. criver.com [criver.com]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. labs.iqvia.com [labs.iqvia.com]

- 21. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 22. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 24. drugtargetreview.com [drugtargetreview.com]

- 25. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. criver.com [criver.com]

- 28. news-medical.net [news-medical.net]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 33. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Exploring the Mechanism of Action of Pyrazolylpyridine Compounds

Preamble: The Pyrazolylpyridine Scaffold - A Privileged Structure in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The pyrazolylpyridine core is a quintessential example of such a scaffold.[1] This heterocyclic, nitrogen-containing structure serves as a versatile and synthetically accessible foundation for a multitude of potent biological activities, ranging from anticancer and anti-inflammatory to antiviral and antibacterial.[2][3]

This guide provides an in-depth exploration of the predominant mechanism of action for pyrazolylpyridine compounds—kinase inhibition—and furnishes researchers and drug development professionals with the foundational knowledge and practical workflows required to elucidate their cellular and molecular effects. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Primary Mechanism: Competitive Inhibition of Protein Kinases

The vast majority of therapeutically relevant pyrazolylpyridine compounds function as inhibitors of protein kinases.[4] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all cellular processes, including growth, differentiation, and apoptosis.[5] In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell proliferation and survival.[5]

The ATP-Binding Pocket: A Vulnerable Target

Kinases utilize adenosine triphosphate (ATP) as a phosphate donor. The site where ATP binds, known as the ATP-binding pocket, is a highly conserved region. Pyrazolylpyridine compounds have been expertly designed to exploit this site. Their core structure acts as an "ATP mimic," specifically targeting the hinge region of the kinase active site—the flexible linker between the N- and C-lobes of the enzyme.[1][4] By forming key hydrogen bonds with the backbone of this hinge region, much like the adenine ring of ATP does, these compounds physically obstruct the binding of ATP, thereby preventing phosphorylation of downstream substrates. This mode of action classifies them as ATP-competitive inhibitors.[5]

The success of this scaffold is exemplified by several compounds that have received regulatory approval or are in late-stage clinical trials, including the RET kinase inhibitor Selpercatinib and the JAK2 inhibitor Gandotinib.[4][5][6]

Downstream Cellular Consequences of Kinase Inhibition

Blocking a dysregulated kinase initiates a cascade of downstream effects that ultimately determine the compound's therapeutic outcome. The specific consequences are dependent on the kinase being inhibited. For instance:

-

Inhibition of PIM-1 Kinase: Pyrazolylpyridine compounds targeting PIM-1, a kinase often overexpressed in liver cancer, have been shown to induce potent cytotoxicity and trigger apoptosis, a form of programmed cell death.[7][8]

-

Inhibition of Cyclin-Dependent Kinases (CDKs): Targeting CDKs, such as CDK16, can lead to cell cycle arrest, typically in the G2/M phase, preventing cancer cells from progressing through mitosis.[2][9]

-

Inhibition of Epidermal Growth Factor Receptor (EGFR): In lung cancers driven by EGFR mutations, pyrazolylpyridine inhibitors can block aberrant growth signals and promote tumor regression.[6]

The following diagram illustrates the general principle of how a pyrazolylpyridine compound can interrupt a common cancer-related signaling pathway.

Caption: Generalized kinase signaling cascade and point of inhibition.

A Validated Workflow for Mechanistic Elucidation

To rigorously define the mechanism of action of a novel pyrazolylpyridine compound, a multi-step, hierarchical approach is essential. This workflow is designed to first confirm the compound's biological effect, then identify its direct molecular target, and finally, validate its impact on cellular signaling pathways.

Caption: Hierarchical workflow for MoA (Mechanism of Action) studies.

Core Experimental Protocols

The following protocols are foundational for investigating pyrazolylpyridine compounds. The causality behind each step is explained to ensure a deep understanding of the methodology.

Protocol: Cell Viability (MTT) Assay

Objective: To quantify the cytotoxic or cytostatic effect of a compound on a cancer cell line and determine its IC50 (half-maximal inhibitory concentration).

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Action: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[10]

-

Causality: Seeding at an optimal density ensures cells are in a logarithmic growth phase during the experiment, providing a robust signal and sensitivity to anti-proliferative agents. An overnight incubation allows cells to adhere and recover from trypsinization.

-

-

Compound Treatment:

-

Action: Prepare serial dilutions of the pyrazolylpyridine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Causality: A dose-response curve is critical for determining the IC50. A wide concentration range (e.g., from 0.01 µM to 100 µM) is necessary to capture the full inhibitory profile.

-

-

Incubation:

-

Action: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Causality: The incubation time must be sufficient for the compound to exert its biological effect. Testing multiple time points can reveal whether the compound is fast-acting or requires cell division to occur.[10]

-

-

MTT Addition and Formazan Formation:

-

Action: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

-

Causality: This incubation period allows for sufficient reduction of MTT by viable cells. Protect the plate from light as MTT is light-sensitive.

-

-

Solubilization and Measurement:

-

Action: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[10]

-

Causality: DMSO is a powerful solvent required to fully dissolve the insoluble formazan, ensuring accurate spectrophotometric measurement.

-

Action: Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Action: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[10]

-

Protocol: Western Blot for Phospho-Protein Analysis

Objective: To directly observe if the compound inhibits the phosphorylation of its target kinase and downstream substrates within the cell.

Principle: Western blotting uses antibodies to detect specific proteins separated by size via gel electrophoresis. By using primary antibodies specific to both the total form of a protein and its phosphorylated form, one can quantify the change in phosphorylation status upon compound treatment.

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Action: Seed cells in 6-well plates. Treat with the pyrazolylpyridine compound at concentrations around the IC50 value for a specific duration (e.g., 2-24 hours).

-

Causality: Treating near the IC50 ensures the observed effect is not due to overwhelming, non-specific toxicity.

-

Action: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins post-lysis. All steps must be performed on ice to prevent protein degradation.

-

-

Protein Quantification:

-

Action: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Causality: Equal protein loading is essential for accurate comparison of protein levels between different treatment groups.

-

-

Gel Electrophoresis and Transfer:

-

Action: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Causality: SDS-PAGE separates proteins based on their molecular weight. The transfer to a membrane provides a solid support for antibody probing.

-

-

Immunoblotting:

-

Action: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Action: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.

-

Action: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Causality: The secondary antibody binds to the primary antibody and carries an enzyme (HRP) that will generate a detectable signal.

-

-

Detection and Analysis:

-

Action: Add an enhanced chemiluminescence (ECL) substrate to the membrane and image the resulting signal.

-

Action: Strip the membrane and re-probe with an antibody for the total protein target (e.g., anti-total-ERK) and a loading control (e.g., GAPDH or β-actin).

-

Causality: Re-probing for total protein and a loading control is a self-validating step to confirm that any decrease in the phospho-signal is due to inhibition of phosphorylation, not a decrease in the total amount of the protein or unequal sample loading.

-

Data Presentation: Comparative Efficacy

Summarizing quantitative data in a structured format is crucial for comparing the efficacy and selectivity of different compounds.

| Compound ID | Primary Kinase Target | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 9 | PIM-1 Kinase | HepG2 | Liver Cancer | 0.18 | [7] |

| Compound 9 | PIM-1 Kinase | MCF-7 | Breast Cancer | 0.34 | [7] |

| Compound 6b | Not Specified | HNO-97 | Oral Cancer | 10.0 | [11] |

| Compound 6d | Not Specified | HNO-97 | Oral Cancer | 10.56 | [11] |

| Compound 7a | CDK-2 | HepG2 | Liver Cancer | 11.2 ± 1.9 | [12] |

| Compound 7b | CDK-2 | HepG2 | Liver Cancer | 10.5 ± 2.5 | [12] |

Alternative Mechanisms and Broader Therapeutic Potential

While kinase inhibition is the most prominent mechanism, the pyrazolylpyridine scaffold is versatile. Certain derivatives have been shown to act through other pathways, highlighting the importance of comprehensive screening:

-

Anti-inflammatory Activity: Some pyrazolopyridines have been developed as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.[13]

-

Anticoagulant Effects: A distinct class of pyrazole derivatives has been engineered to act as covalent inhibitors of thrombin, a key serine protease in the blood coagulation cascade, through a "serine-trapping" mechanism.[14][15]

-

Metabolic Enzyme Inhibition: Certain pyrazolylpyridine compounds have been identified as selective inhibitors of cytochrome P450 enzymes, such as CYP4A11 and CYP4F2, which are involved in the metabolism of arachidonic acid and implicated in renal diseases.[16]

-

Modulation of Oxidative Stress: Some pyrazole derivatives can interfere with cellular redox balance by inhibiting ROS production from sources like NADPH oxidase.[17]

The following diagram illustrates how a single compound class can have diverse mechanisms leading to apoptosis.

Caption: Convergent pathways to apoptosis modulated by pyrazolylpyridines.

Conclusion and Future Outlook

Pyrazolylpyridine compounds have firmly established their importance in drug discovery, primarily as highly effective kinase inhibitors. Their mechanism of action is rooted in their structural ability to compete with ATP, leading to the shutdown of aberrant signaling pathways that drive diseases like cancer. The experimental workflows detailed in this guide provide a robust framework for researchers to not only confirm this primary mechanism but also to explore the nuanced, compound-specific effects on cell fate. As our understanding of the kinome and other cellular targets expands, the "privileged" pyrazolylpyridine scaffold will undoubtedly continue to serve as a fruitful starting point for the development of next-generation targeted therapies.

References

- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.

- Rai, A. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.

- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.

- Al-Warhi, T., et al. (2024).

- Suhud, F., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents.

- Lategahn, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Semantic Scholar.

- Ispas, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Bohrium.

- Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central.

- Tucci, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- Jung, J., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.

- N/A. (N/A). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. N/A.

- Al-Suwaidan, I. A., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.

- N/A. (2025). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.

- Kumar, D., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. PMC - PubMed Central.

- Nariai, Y., et al. (2022). Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition. PubMed.

- N/A. (2025).

- N/A. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies.

- N/A. (2025). Synthesis, In- vivo and In-silico anti-inflammatory studies of substituted fluoro pyrazole. N/A.

- Upadhyay, S., et al. (N/A).

- N/A. (N/A). Selecting Cell-Based Assays for Drug Discovery Screening. N/A.

- Gomaa, M. S., et al. (2023). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH.

- Al-Warhi, T., et al. (2024).

- Jung, J., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed.

- Li, Y., et al. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education [pharmacyeducation.fip.org]

- 14. mdpi.com [mdpi.com]

- 15. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]